Biochemical IRAK4 Potency vs. Clinical Benchmark PF-06650833 (Zimlovisertib)
In a direct comparison using a biochemical IMAP assay, IRAK inhibitor 5 demonstrates an IC50 of 85 nM against IRAK4 [1]. This potency is significantly lower (173-fold) than that of the clinical benchmark PF-06650833 (zimlovisertib), which exhibits an IC50 of 0.49 nM [2]. This quantitative difference establishes IRAK inhibitor 5 as a valuable tool for studying IRAK4 kinase inhibition in contexts where high potency is not the primary requirement, or where comparative analysis with early-stage SAR data from the N-acyl-2-aminobenzimidazole series is essential.
| Evidence Dimension | Biochemical Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 85 nM |
| Comparator Or Baseline | PF-06650833 (zimlovisertib): IC50 = 0.49 nM |
| Quantified Difference | 173-fold less potent |
| Conditions | Biochemical IMAP assay with GST-tagged IRAK4; PF-06650833 data from a LanthaScreen Eu Kinase Binding Assay. |
Why This Matters
This data defines the compound's expected on-target activity window and prevents its inappropriate use as a substitute for high-potency clinical candidates, ensuring procurement aligns with the required biochemical dynamic range.
- [1] Seganish WM, McElroy WT, et al. Heteroaryl compounds as IRAK inhibitors and uses thereof. US Patent US9221809B2. (Data for Example 105). View Source
- [2] Lee KL, Ambler CM, Anderson DR, et al. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. J Med Chem. 2017;60(13):5521-5542. View Source
